REACTION_CXSMILES
|
[C:1]([CH:9]([CH2:13]OC)[CH2:10][O:11][CH3:12])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C([O-])([O-])=O.[Na+].[Na+]>CCOCC.O>[C:1]([C:9]([CH2:10][O:11][CH3:12])=[CH2:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C(COC)COC
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was made after another 5 hr
|
Duration
|
5 h
|
Type
|
WAIT
|
Details
|
This mixture was left
|
Type
|
STIRRING
|
Details
|
stirring for 6.5 hrs longer
|
Duration
|
6.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of the ether in vacuo
|
Type
|
WAIT
|
Details
|
left an orange liquid, 2, which
|
Type
|
DISTILLATION
|
Details
|
was distilled at 0.1 mm and 76° C
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C(=C)COC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |